N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide

Oxidative stress Neuroprotection Selectivity profiling

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide, commonly designated CPN-9, is a synthetic small-molecule Nrf2 activator (molecular formula C19H19N3O2S, MW 353.44) identified via a novel ligand-based virtual screening system. It belongs to the 2-aminothiazole-acetamide class and was the first compound demonstrated to selectively suppress oxidative stress-induced cell death in a cell-type-independent manner through ROS-dependent activation of the Nrf2-ARE signaling pathway, upregulating downstream targets including HO-1, NQO1, ATF3, and GCLM.

Molecular Formula C19H19N3O2S
Molecular Weight 353.4 g/mol
CAS No. 752219-52-6
Cat. No. B1663365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide
CAS752219-52-6
SynonymsN-(4-(2-Pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide
Molecular FormulaC19H19N3O2S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C
InChIInChI=1S/C19H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-10-17(23)22-19-21-16(11-25-19)15-6-4-5-7-20-15/h4-9,11H,10H2,1-3H3,(H,21,22,23)
InChIKeyGFIBBYANFXZDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPN-9 (CAS 752219-52-6): A First-in-Class Nrf2-ARE Pathway Activator for Oxidative Stress Research and ALS Drug Discovery Procurement


N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide, commonly designated CPN-9, is a synthetic small-molecule Nrf2 activator (molecular formula C19H19N3O2S, MW 353.44) identified via a novel ligand-based virtual screening system [1]. It belongs to the 2-aminothiazole-acetamide class and was the first compound demonstrated to selectively suppress oxidative stress-induced cell death in a cell-type-independent manner through ROS-dependent activation of the Nrf2-ARE signaling pathway, upregulating downstream targets including HO-1, NQO1, ATF3, and GCLM [1]. Its discovery as a neuroprotective candidate with post-onset efficacy in an ALS transgenic mouse model (SOD1H46R) established it as the founding 'mother compound' from which structurally optimized analogs such as WN1316 were subsequently derived [1][2].

Why Generic Nrf2 Activator Substitution Fails: The Structural and Pharmacological Singularity of CPN-9 (CAS 752219-52-6)


Although multiple Nrf2-activating compounds exist—including sulforaphane, dimethyl fumarate, bardoxolone methyl, CDDO-EA, and the structurally optimized CPN-9 descendant WN1316—CPN-9 occupies a unique node in the ALS drug discovery pipeline that precludes simple interchange [1][2][3]. CPN-9 was the original virtual-screening-derived 'mother compound' whose scaffold enabled the subsequent design of approximately 1,390 novel molecules, including WN1316 [2]. Its selectivity signature (protection against oxidative stressors but not non-oxidative apoptotic stimuli) defines a functional profile that later analogs were explicitly benchmarked against. Critically, CPN-9's poor blood-brain barrier permeability and limited aqueous solubility represent both a key differentiator from CNS-optimized successors and a defined pharmacological weakness that makes it indispensable as a reference standard in structure-activity relationship (SAR) and target-engagement studies [2]. Researchers procuring CPN-9 do so not as a generic surrogate for any Nrf2 activator, but as the specific chemical entity for which in vivo post-onset ALS efficacy was first demonstrated and against which all structurally related analogs are quantitatively compared.

CPN-9 (CAS 752219-52-6) Quantitative Differential Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Selective Cytoprotection Against Oxidative vs. Non-Oxidative Stressors: CPN-9 vs. Staurosporine and Structural Analogs

CPN-9 confers selective protection against cell death induced by oxidative stressors (menadione, α-naphthoquinone, 6-hydroxydopamine [6-OHDA]) but provides no protection against the non-oxidative apoptotic stimulus staurosporine [1][2]. This selectivity profile was explicitly confirmed in differentiated SH-SY5Y neuroblastoma cells, where CPN-9 pretreatment rescued viability under oxidative challenge but failed to attenuate staurosporine-induced apoptosis [1]. This pattern was subsequently used as the benchmark for evaluating all WN-series analogs derived from CPN-9; WN1316 and other WN compounds retained identical selective protection against oxidative stressors (menadione, α-naphthoquinone, 6-OHDA) but not staurosporine, confirming that the selectivity signature is scaffold-dependent and originates from the CPN-9 pharmacophore [2].

Oxidative stress Neuroprotection Selectivity profiling

Brain Exposure Defines CPN-9's Role as the Reference Standard for BBB-Permeability SAR: 39-Fold Lower Brain AUC vs. WN1316

Pharmacokinetic profiling in C57BL/6N mice revealed that orally administered CPN-9 (100 mg/kg) achieved a brain AUC₀–₈ of only 1.0 ± 1.3 µg·h/g, compared to 38.9 ± 5.7 µg·h/g for WN1316 administered at half the dose (50 mg/kg)—a 39-fold difference in brain exposure [1]. CPN-9 serum AUC₀–₈ was 5.9 ± 0.8 µg·h/mL (at 100 mg/kg) versus 13.6 ± 0.7 µg·h/mL for WN1316 (at 50 mg/kg) [1]. This poor BBB permeability was explicitly cited as the primary pharmacological weakness motivating the in silico redesign of approximately 1,390 novel molecules based on the CPN-9 scaffold, culminating in the discovery of WN1316 [1].

Blood-brain barrier Pharmacokinetics CNS drug delivery

Post-Onset Survival Benefit in ALS-SOD1H46R Transgenic Mice: CPN-9 vs. Vehicle Control and Cross-Compound Benchmarking

Post-onset oral administration of CPN-9 (100 mg/kg/day by gavage) to transgenic ALS mice carrying the human SOD1H46R mutation resulted in a statistically significant six-day extension of lifespan at the highest dose tested [1][2]. Both improved motor function and delayed disease progression were observed when treatment commenced at the day of disease onset [1]. In a cross-study comparative framework, CPN-9 is listed alongside CDDO-EA, CDDO-TFEA, dl-3-n-butylphthalide, and WN1316 as one of only a limited set of compounds demonstrating both improved motor function and survival extension in ALS mouse models [2]. Notably, WN1316—designed from the CPN-9 scaffold—achieved efficacy at 1–100 µg/kg/day, representing an approximately 1,000- to 100,000-fold lower dose range, underscoring CPN-9's role as the higher-dose reference point for potency benchmarking in this chemical series [3].

Amyotrophic lateral sclerosis In vivo efficacy Survival extension

Mechanism-of-Action Specificity: Nrf2 Knockdown and NAC Reversal Confirm ROS-Dependent Pathway Engagement

The cytoprotective effect of CPN-9 was completely abolished by siRNA-mediated Nrf2 knockdown, demonstrating that CPN-9-mediated upregulation of HO-1, NQO1, and GCLM is strictly Nrf2-dependent [1]. Furthermore, co-treatment with the thiol antioxidant N-acetylcysteine (NAC) reduced the protective effect of CPN-9 against oxidative stress-induced cell death with concomitant diminishment of Nrf2 nuclear translocation, confirming that CPN-9 activity requires a ROS-dependent trigger for Nrf2 pathway activation [1]. This contrasts with direct electrophilic Nrf2 activators (e.g., sulforaphane, bardoxolone methyl) that modify Keap1 cysteine residues independently of ROS signaling, and with NAC itself which acts as a direct radical scavenger rather than a pathway activator.

Nrf2-ARE pathway Mechanism of action Target validation

Multi-Tissue Cytoprotection: Protection of Rabbit Nucleus Pulposus Cells Extends CPN-9's Applicability Beyond Neuronal Systems

Independent research demonstrated that CPN-9 at concentrations ≤40 µM protected primary rabbit nucleus pulposus cells against xanthurenic acid-induced cytotoxicity [1]. CCK-8 assays confirmed that CPN-9 restored cell proliferative activity impaired by xanthurenic acid, while Annexin V-PI double-staining showed corresponding reduction in apoptosis [1]. Western blot analysis confirmed that CPN-9 elevated protein expression of Nrf2, ATF3, HO-1, and NQO1 in these non-neuronal cells [1]. This finding extends CPN-9's cell-type-independent protection claim beyond the neuronal lineage originally reported (SH-SY5Y, HeLa) to primary musculoskeletal cell types, confirming broad applicability of the Nrf2-ARE activation mechanism across tissues.

Intervertebral disc degeneration Nucleus pulposus Xanthurenic acid

CPN-9 (CAS 752219-52-6) Best-Fit Research and Industrial Application Scenarios Derived from Quantitative Evidence


ALS Drug Discovery: Reference Standard for Nrf2-Mediated Post-Onset Neuroprotection Benchmarking

CPN-9 is the definitive reference compound for ALS-focused Nrf2 activator programs. Its six-day survival extension in SOD1H46R mice at post-onset administration [1] established the proof-of-concept that Nrf2 pathway activation can modify disease trajectory after symptom onset—a critical translational criterion. Procurement is indicated when establishing a SAR benchmarking cascade for novel Nrf2 activators, given that CPN-9's brain exposure deficit (AUC 1.0 µg·h/g) and higher effective dose (100 mg/kg) serve as the quantitative baseline against which improved CNS-penetrant analogs such as WN1316 (AUC 38.9 µg·h/g at 50 mg/kg) are measured [2].

Nrf2 Pathway Mechanistic Studies: Discriminating ROS-Dependent vs. Keap1-Direct Activation Modalities

CPN-9's unique ROS-dependent mechanism of Nrf2 activation—confirmed by complete abolition of cytoprotection upon Nrf2 siRNA knockdown and partial reversal by NAC [1]—makes it an essential tool compound for pathway dissection experiments. Unlike Keap1-cysteine-modifying electrophiles (sulforaphane, bardoxolone methyl, dimethyl fumarate), CPN-9 requires cellular ROS generation for Nrf2 nuclear translocation, enabling researchers to distinguish ROS-proximal signaling events from direct Keap1-Nrf2 protein-protein interaction disruption. This property is critical for target deconvolution studies where the molecular trigger upstream of Nrf2 is the variable of interest.

Blood-Brain Barrier Permeability SAR: Low-Penetration Reference for CNS Delivery Optimization

The 39-fold brain exposure differential between CPN-9 and WN1316 [1] positions CPN-9 as the essential low-permeability anchor compound in any BBB-penetration SAR campaign. Its 2,4,6-trimethylphenoxy acetamide scaffold is the pharmacophore from which 1,390 in silico-designed molecules were generated [1]. Researchers optimizing CNS delivery of Nrf2 activators should procure CPN-9 alongside brain-penetrant analogs to establish the full dynamic range of BBB permeability within a chemical series, using the quantitatively defined brain AUC₀–₈ value of 1.0 µg·h/g as the lower-bound reference point.

Oxidative Stress Selectivity Profiling: Binary Discrimination Between Oxidative and Non-Oxidative Cell Death Pathways

CPN-9's binary selectivity profile—protection against menadione, α-naphthoquinone, and 6-OHDA but not staurosporine [1]—enables its use as a pathway-specific probe in cell death mechanism studies. This property is particularly valuable in phenotypic screening cascades where distinguishing oxidative stress-mediated toxicity from general apoptotic processes is required. The selectivity signature, preserved across all WN-series analogs derived from CPN-9 [1], confirms its scaffold-level fidelity and makes it the appropriate positive control for any assay designed to identify oxidative-stress-selective cytoprotectants.

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